2-[3-(Tritylamino)phenyl]ethanol
Description
Properties
IUPAC Name |
2-[3-(tritylamino)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO/c29-20-19-22-11-10-18-26(21-22)28-27(23-12-4-1-5-13-23,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-18,21,28-29H,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZMVEAKXUTLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC(=C4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amino Group with Trityl Chloride
A well-documented procedure involves reacting the free amine precursor with triphenylmethyl chloride (trityl chloride) in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.
| Reagent/Condition | Amount/Equivalents | Notes |
|---|---|---|
| 3-Amino-phenyl ethanol (or analog) | 1.0 equiv (e.g., 1.0 g) | Starting material |
| Triphenylmethyl chloride (Trityl chloride) | 1.0 equiv (e.g., 2.03 g) | Amino protecting agent |
| Triethylamine | 1.0 equiv (e.g., 1.01 mL) | Base to neutralize HCl |
| Solvent: Dichloromethane (DCM) | 25 mL | Reaction medium |
| Temperature | 25 °C | Ambient |
| Reaction time | 12 hours | Stirring |
- The amino compound and trityl chloride are dissolved in DCM.
- Triethylamine is added to the mixture.
- The reaction mixture is stirred at room temperature for 12 hours.
- After completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine to remove impurities.
- The organic phase is dried over anhydrous sodium sulfate and concentrated.
- The crude product is purified by silica gel column chromatography using ethyl acetate–petroleum ether as eluents to afford the pure this compound as a colorless viscous syrup or solid.
Yield: Approximately 63% isolated yield for the trityl-protected amino alcohol intermediate has been reported.
Mechanistic and Practical Considerations
- Selectivity: The bulky trityl group effectively protects the amino group without interfering with the hydroxyl functionality.
- Avoidance of Double Bond Isomerization: The trityl protecting group lacks carbonyl functionality, which is advantageous because it prevents base-induced isomerization of double bonds during subsequent reactions such as Horner–Wadsworth–Emmons olefination.
- Purification: The product purification typically involves silica gel chromatography, which efficiently separates the trityl-protected compound from unreacted starting materials and byproducts.
Summary Table of Key Preparation Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amino group protection | Triphenylmethyl chloride, triethylamine, DCM, 25 °C, 12 h | ~63% | Formation of this compound |
| Purification | Silica gel chromatography (EtOAc–petroleum ether) | — | Colorless viscous syrup or solid |
| Avoidance of isomerization | Use of trityl group instead of Boc or Bz protecting groups | — | Prevents double bond isomerization |
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Tritylamino)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tritylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3-(Tritylamino)phenyl]ethanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(Tritylamino)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The tritylamino group can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The ethanol moiety can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features, molecular weights, and biological activities of 2-[3-(Tritylamino)phenyl]ethanol with analogous phenyl ethanol derivatives:
*Molecular weight inferred from structurally similar compounds in .
Key Observations:
Substituent Effects: The tritylamino group significantly increases molecular weight (~386 g/mol vs. Hydroxymethyl derivatives (e.g., 2-(2-(Hydroxymethyl)phenyl)ethanol) exhibit antibacterial activity against Staphylococcus aureus (MIC values: 12.5–50 µg/mL) due to hydrogen-bonding interactions with bacterial enzymes . Nitro and thio groups (e.g., 3-Nitrophenethyl alcohol, 2-[(3-Chlorophenyl)thio]ethanol) may confer electron-withdrawing or redox-active properties, though biological data are lacking .
Synthetic Methods: LiAlH₄ reduction is common for trityl-protected intermediates (e.g., ), while NaBH₄ is preferred for hydroxymethyl derivatives . Thioether-linked compounds (e.g., 2-[(3-Chlorophenyl)thio]ethanol) may require nucleophilic substitution or oxidative coupling .
Biological Activity
2-[3-(Tritylamino)phenyl]ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound possesses a trityl group that enhances its lipophilicity and may influence its biological interactions. The compound is characterized by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Demonstrated effectiveness against certain bacterial strains.
- Anticancer Activity : Potential to induce apoptosis in cancer cell lines.
- Enzyme Inhibition : Interacts with specific enzymes, potentially altering their activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to enzyme active sites, inhibiting or activating enzymatic functions through hydrogen bonding and hydrophobic interactions.
- Cell Signaling Modulation : Alters cellular signaling pathways, impacting gene expression and metabolic processes.
- Apoptosis Induction : In certain cancer cell lines, it disrupts mitochondrial function leading to caspase activation and subsequent apoptosis.
Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Anticancer Effects
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Case Studies
-
Case Study on Anticancer Activity :
A recent study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell proliferation by inducing apoptosis through the mitochondrial pathway. -
Case Study on Enzyme Inhibition :
Another investigation focused on the inhibition of cyclooxygenase (COX) enzymes by this compound. Results showed that it competes effectively with arachidonic acid, suggesting potential anti-inflammatory applications.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable bioavailability due to its lipophilic nature. Studies suggest it has a half-life of approximately 4 hours in vivo, with peak plasma concentrations occurring within 1 hour post-administration.
Q & A
Q. How can researchers validate synthetic reproducibility for this compound across laboratories?
- Methodological Answer : Publish detailed protocols with step-by-step reaction conditions, including solvent purity, stirring rates, and drying times. Share crystallographic data (CIF files) and NMR spectra (FID files) in supplementary materials. Cross-validate results via round-robin testing with independent labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
